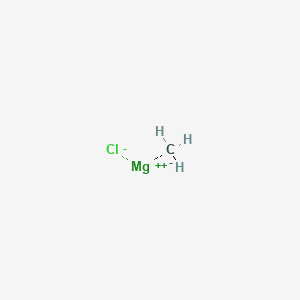

Methylmagnesium chloride

Descripción

Historical Trajectories of Organomagnesium Chemistry: The Grignard Reagent Paradigm

The story of methylmagnesium chloride is intrinsically linked to the broader history of organomagnesium chemistry, a field that owes its existence to the pioneering work of Victor Grignard.

In 1900, the French chemist Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. acs.orgthermofisher.com This groundbreaking discovery, which earned him the Nobel Prize in Chemistry in 1912, gave birth to a class of reagents that would bear his name. byjus.comnumberanalytics.comnobelprize.org Grignard's initial work involved treating alkyl halides with magnesium, leading to the formation of compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.orgbritannica.com These reagents proved to be remarkably effective at forming new carbon-carbon bonds, a fundamental transformation in organic synthesis. byjus.comnumberanalytics.com

The discovery of Grignard reagents had an immediate and profound impact on synthetic organic chemistry. acs.orgeolss.net For over a century, they have been among the most widely used organometallic reagents, enabling the synthesis of a vast array of complex molecules, from pharmaceuticals to materials. numberanalytics.comacs.orgsolubilityofthings.com The versatility of Grignard reagents stems from their ability to act as potent nucleophiles, reacting with a wide range of electrophiles, most notably carbonyl compounds, to form alcohols. thermofisher.comebsco.com Over the years, the scope of Grignard reactions has expanded significantly, with the development of new catalysts and reaction conditions that allow for more complex and selective transformations, including cross-coupling reactions. wikipedia.orgacs.org The field of organomagnesium chemistry continues to evolve, with ongoing research focused on developing greener and more efficient synthetic methods. researchgate.netacs.org

The Unique Position of this compound within the Grignard Reagent Class

Among the diverse family of Grignard reagents, this compound holds a special place due to its unique combination of properties.

This compound is part of a trio of methylmagnesium halides, which also includes methylmagnesium bromide and methylmagnesium iodide. While all three share the same reactive methyl group, the nature of the halogen atom influences their reactivity and physical properties.

The reactivity of these reagents generally increases from chloride to iodide, a trend attributed to the decreasing strength of the magnesium-halogen bond. smolecule.com However, this compound offers distinct advantages, including a lower molecular weight and lower cost compared to its bromide and iodide counterparts. wikipedia.org This makes it a more atom-economical and cost-effective choice for many industrial applications. smolecule.com The structure of this compound in solution is complex, often existing in equilibrium with dimethylmagnesium and magnesium dihalide in what is known as the Schlenk equilibrium. wikipedia.orgacs.org This equilibrium can be influenced by the solvent and the presence of other species in the reaction mixture.

Table 1: Comparison of Methylmagnesium Halides

| Compound | Formula | Molecular Weight ( g/mol ) | Reactivity | Key Features |

| This compound | CH₃MgCl | 74.79 | Moderate | Low cost, low equivalent weight. wikipedia.orgsmolecule.com |

| Methylmagnesium bromide | CH₃MgBr | 119.24 | High | More reactive than the chloride. smolecule.com |

| Methylmagnesium iodide | CH₃MgI | 166.24 | Very High | Most reactive of the three. smolecule.com |

This compound serves as a quintessential example of an organometallic nucleophile. vasista.co.in The significant difference in electronegativity between the carbon and magnesium atoms creates a highly polarized carbon-magnesium bond, effectively making the methyl group a source of a methyl carbanion (CH₃⁻). openstax.org This strong nucleophilic character allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters, to form new carbon-carbon bonds. cymitquimica.comsmolecule.com This reactivity is the foundation of the Grignard reaction, a cornerstone of organic synthesis for over a century. acs.org Its ability to deliver a methyl group makes it an invaluable tool for constructing more complex organic molecules from simpler precursors. pearson.com

Scope and Academic Relevance of this compound Research

The academic and industrial relevance of this compound remains high. It is a workhorse reagent in countless research laboratories and a key component in the industrial synthesis of numerous fine chemicals, pharmaceuticals, and agrochemicals. vasista.co.innbinno.com Current research continues to explore new applications and refine existing methodologies involving this versatile reagent. For instance, recent studies have investigated its use in non-nucleophilic base applications, expanding its synthetic utility beyond traditional Grignard reactions. researchgate.net Furthermore, detailed spectroscopic and computational studies are providing deeper insights into its reaction mechanisms and the role of the halide in influencing reactivity and selectivity. nih.govresearchgate.net Its use in materials science, such as in the growth of magnesium dendrites for battery applications, highlights its expanding role in cutting-edge research. researchgate.net

Propiedades

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052365 | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

676-58-4 | |

| Record name | Methylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Insights for Methylmagnesium Chloride Formation

Refined Synthetic Pathways for Methylmagnesium Chloride Production

The synthesis of this compound is deceptively simple in its stoichiometry but presents significant practical challenges, primarily due to the passivated surface of the magnesium metal and the exothermic nature of the reaction. wikipedia.orggoogle.com Overcoming these hurdles has led to the development of sophisticated methods to ensure consistent and high-yielding preparations.

Optimized Reaction Conditions and Solvent Systems (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is critical in the synthesis of Grignard reagents, as it must solvate and stabilize the organomagnesium compound. adichemistry.com Ethereal solvents, particularly diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are the most commonly employed due to their ability to coordinate with the magnesium center, forming a tetrahedral complex that enhances the nucleophilicity of the methyl group. wikipedia.org

Diethyl Ether (Et₂O): Historically, diethyl ether has been a standard solvent for Grignard reagent formation. It effectively stabilizes the this compound, though its lower boiling point can be a limitation in reactions requiring higher temperatures. gelest.com

Tetrahydrofuran (THF): THF is often preferred due to its higher boiling point and superior solvating capability, which can facilitate the reaction with less reactive chlorides and lead to more stable solutions of the Grignard reagent. gelest.com Commercially, this compound is frequently available as a solution in THF. fishersci.fi The solubility of magnesium halides is greater in THF, which can be a consideration for downstream processing. gelest.com

The reaction is highly exothermic and moisture-sensitive, necessitating an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions to prevent decomposition of the reagent. byjus.com Reaction temperatures are carefully controlled, often ranging from 0 to 60 °C, and can be conducted at ambient pressure or under reflux. google.com For industrial-scale production, continuous processes are being explored to manage the exothermicity and improve safety. google.comgoogle.com

Strategies for Magnesium Activation and Surface Passivation Overcoming

A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting its reaction with methyl chloride. wikipedia.orggoogle.com Various physical and chemical methods have been developed to activate the magnesium surface.

Mechanical methods aim to physically disrupt the oxide layer, exposing a fresh, reactive magnesium surface.

| Activation Technique | Description |

| Stirring | Vigorous stirring of magnesium turnings can mechanically abrade the surface, breaking the oxide layer. wikipedia.orgresearchgate.net Dry-stirring under an inert atmosphere before solvent addition has been shown to be effective. masterorganicchemistry.comresearchgate.net |

| Sonication | The application of ultrasound can induce cavitation near the magnesium surface, effectively cleaning it of the passivating oxide layer. wikipedia.orgstackexchange.com This technique can even allow for the formation of Grignard reagents in the presence of small amounts of water by activating the magnesium to consume the water. wikipedia.org |

| Crushing | In a laboratory setting, physically crushing the magnesium pieces with a glass rod can expose a fresh surface to initiate the reaction. wikipedia.orgmnstate.edu |

These methods are often employed to initiate the reaction, which can otherwise have a significant and unpredictable induction period. wikipedia.orggoogle.com

Chemical activation involves the use of small quantities of reagents that react with the magnesium surface to remove the oxide layer or create highly reactive sites.

| Chemical Activator | Mechanism of Action |

| Iodine (I₂) | A common and effective activator, iodine reacts with magnesium to form magnesium iodide, which can etch the oxide layer. wikipedia.orgresearchgate.net The disappearance of the characteristic purple color of iodine serves as a visual indicator of magnesium activation. mnstate.edu |

| 1,2-Dibromoethane (BrCH₂CH₂Br) | This activator reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. wikipedia.orgstackexchange.com The observation of gas bubbles provides a clear indication that the magnesium is activated. The byproducts are generally innocuous. wikipedia.org |

| Methyl Iodide (CH₃I) | Being more reactive than methyl chloride, a small amount of methyl iodide can be used to initiate the reaction, forming methylmagnesium iodide, which then helps to activate the bulk of the magnesium for reaction with methyl chloride. wikipedia.org |

| Preformed Grignard Reagent | A small amount of a previously prepared batch of Grignard reagent can be added as an initiator. wikipedia.orggoogle.com |

For particularly challenging substrates or to ensure highly reliable reactions, specially prepared, highly reactive forms of magnesium can be used.

Rieke Magnesium is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like potassium or lithium in a suitable solvent. wikipedia.orgadichemistry.comresearchgate.net This method produces a fine, black powder of magnesium with a very high surface area, free from the passivating oxide layer. wikipedia.orgresearchgate.net Rieke magnesium can react with a wider range of organic halides, including less reactive ones, and often under milder conditions than standard magnesium turnings. byjus.comresearchgate.net

Mechanistic Aspects of Grignard Reagent Formation with Methyl Chloride

The precise mechanism of Grignard reagent formation has been a subject of study for over a century and is understood to be a complex surface phenomenon. alfredstate.edu The reaction between methyl chloride and magnesium metal is believed to proceed through a single electron transfer (SET) from the magnesium surface to the organic halide. google.com

The initial step involves the transfer of an electron from the magnesium metal to the methyl chloride molecule, leading to the formation of a methyl radical (CH₃•) and a chloride anion, which adsorbs onto the magnesium surface. alfredstate.edu

R-X + Mg → [R-X]⁻• Mg⁺•

This is followed by a rapid second step where the methyl radical reacts with the magnesium surface radical cation (Mg⁺•) to form the organomagnesium compound, this compound. alfredstate.edu

[R-X]⁻• Mg⁺• → R• + X⁻ Mg⁺• R• + X⁻ Mg⁺• → RMgX

The reaction is believed to occur on the surface of the magnesium, and the nature of this surface plays a critical role in the reaction's success. alfredstate.edu The presence of the ether solvent is crucial not only for stabilizing the final Grignard reagent but also for facilitating the electron transfer process at the metal-solution interface. The entire process is sensitive to the purity of the reactants and the reaction environment, as any protic impurities can readily destroy the newly formed Grignard reagent. byjus.com

Radical Initiation Pathways in Organomagnesium Compound Synthesis

The formation of Grignard reagents, including this compound, is understood to involve radical intermediates. The mechanism is not a simple insertion of magnesium into the carbon-halogen bond but a more complex process initiated at the surface of the magnesium metal. libretexts.org The initiation step is considered the rate-determining step and is thought to occur at dislocations on the metal surface. libretexts.org

The process begins with a single-electron transfer (SET) from the magnesium metal to the alkyl halide (e.g., methyl chloride). This electron transfer results in the formation of a radical anion, which then fragments to produce a methyl radical (•CH₃) and a chloride anion (Cl⁻). libretexts.orgunp.edu.ar

Initiation Steps:

CH₃Cl + Mg → [CH₃Cl]•⁻ Mg•⁺

[CH₃Cl]•⁻ → •CH₃ + Cl⁻

These steps create the initial radical species necessary for the reaction to proceed. masterorganicchemistry.com Once initiated, the propagation phase of the reaction continues, leading to the formation of the Grignard reagent. While there has been debate, it is generally accepted that radical coupling or disproportionation is a more plausible pathway for byproduct formation than the reaction of the formed Grignard reagent with unreacted alkyl halide. unp.edu.ar The study of the reaction of magnesium with aryl bromides suggests two concurrent reactions: one involving electron transfer between the aryl halide and the metal, and another involving the formation of an aryl radical. libretexts.org

Impact of Impurities and Co-reagents on Reaction Kinetics and Efficiency

Table 1: Effect of Impurities and Co-reagents on Grignard Reactions

| Impurity / Co-reagent | Observed Effect on Reaction | Reference |

|---|---|---|

| Water | Delays reaction initiation; alters thermal release profile. | researchgate.net |

| Magnesium Bromide | Reduces overall reaction velocity; favors addition over reduction. | researchgate.net |

| Alcoholates (reaction products) | Reduce overall reaction velocity; complex alcoholates can favor reduction. | researchgate.net |

| Benzyl alcohol | Can lead to the formation of ester impurities in subsequent steps. | gordon.edu |

The choice of solvent is also critical, with diethyl ether and tetrahydrofuran (THF) being common choices due to their ability to solvate the Grignard reagent and their relative inertness. numberanalytics.com

Innovations in Continuous Flow Synthesis of this compound and Related Species

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of Grignard reagents, offering enhanced safety, control, and scalability. chimia.chresearchgate.net This approach is particularly advantageous for managing the highly exothermic nature of Grignard reagent formation. gordon.eduresearchgate.net

Microreactor Technologies for Unstable Organomagnesium Intermediates

Microreactors are a key enabling technology in flow chemistry, providing a high surface-area-to-volume ratio that allows for superior heat and mass transfer. wikipedia.org This is crucial for controlling highly exothermic reactions and for handling thermally unstable intermediates that are common in organometallic chemistry. uniba.itresearchgate.net

Research has demonstrated the generation of highly unstable species like chlorothis compound in continuous flow reactors with residence times as short as 2.6 seconds. acs.orgresearchgate.net The rapid mixing and efficient heat dissipation in microreactors prevent decomposition and side reactions, allowing for operations at higher temperatures than in batch reactors (e.g., -10 °C instead of -78 °C). wikipedia.orgacs.org This capability avoids the need for cryogenic conditions, making processes more sustainable and cost-effective. uniba.it The use of microreactors facilitates the generation of short-lived intermediates that can be immediately used in subsequent reaction steps, a concept known as "flash chemistry". researchgate.net

Process Intensification and Scalability in Flow Chemistry

Process intensification refers to the development of cleaner, safer, and more energy-efficient manufacturing processes. researchgate.net Continuous flow synthesis of Grignard reagents is a prime example of process intensification. chimia.chnih.gov By combining the generation of the Grignard reagent and its subsequent reaction into a single, continuous process, many of the hazards and inefficiencies of batch production are eliminated. researchgate.net

This approach offers significant advantages for scalability. Eli Lilly and Company developed a continuous stirred tank reactor (CSTR) system that allows for the continuous formation and reaction of Grignard reagents, substantially reducing reaction impurities and improving process safety. gordon.edu This method led to quantifiable improvements over batch processing.

Table 2: Process Intensification: Batch vs. Continuous Flow for Grignard Synthesis

| Parameter | Batch Process | Continuous Flow Process | Improvement | Reference |

|---|---|---|---|---|

| Magnesium Usage | Standard Stoichiometry | Up to 43% reduction | 43% | gordon.edu |

| Grignard Reagent Stoichiometry | Standard | Up to 10% reduction | 10% | gordon.edu |

| Process Mass Intensity (PMI) | Higher | Up to 30% reduction | 30% | gordon.edu |

| Impurity Formation | ~10% ester byproduct | <1% ester byproduct | >90% reduction | gordon.edu |

The ability to operate at a smaller reaction volume at any given time minimizes risks associated with the accumulation of reactive materials. gordon.edu

Transmetalation Routes to this compound Derivatives

While the direct reaction of an organic halide with magnesium is the most common method for preparing Grignard reagents, alternative routes involving transmetalation are also employed, particularly when the direct method is problematic. wikipedia.org Transmetalation involves the transfer of an organic group from one metal to another.

One important transmetalation method is the halogen-magnesium exchange. In this process, a pre-formed Grignard reagent, such as isopropylmagnesium chloride, is reacted with an organic halide that is more reactive or has functional groups incompatible with direct synthesis. This equilibrium-driven reaction transfers the magnesium to the other organic halide. wikipedia.org

A second route is reductive transmetalation, which can involve reacting magnesium with an organozinc compound. This has been used to create adamantane-based Grignard reagents, which are difficult to synthesize directly. wikipedia.org Grignard reagents are also frequently used as intermediates themselves in transmetalation reactions to create other organometallic compounds, such as dialkylcadmium. wikipedia.org More recent research has explored transmetalation from magnesium-N-heterocyclic carbene (NHC) complexes as a general route to other transition-metal complexes. researchgate.net

Table 3: Examples of Transmetalation Reactions in Organomagnesium Chemistry

| Reactants | Products | Reaction Type | Reference |

|---|---|---|---|

| i-PrMgCl + ArBr | i-PrCl + ArMgBr | Halogen-Mg Exchange | wikipedia.org |

| AdZnBr + Mg | AdMgBr + Zn | Reductive Transmetalation | wikipedia.org |

| 2 RMgX + CdCl₂ | R₂Cd + 2 Mg(X)Cl | Transmetalation to Cadmium | wikipedia.org |

Sophisticated Structural Elucidation and Solution Phase Characterization of Methylmagnesium Chloride Species

Coordination Chemistry and Solvation Phenomena in Methylmagnesium Chloride Solutions

The behavior and reactivity of this compound are profoundly influenced by its interaction with the solvent. Ethereal solvents, in particular, play a crucial role in stabilizing the organomagnesium species through coordination.

In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center of this compound is typically coordinated by solvent molecules. wikipedia.orgwikipedia.org This solvation is a key factor in the stability and structure of the Grignard reagent in solution. wikipedia.org X-ray crystallography studies of Grignard reagents crystallized from ethereal solutions have revealed that the magnesium atom is generally four-coordinate, adopting a distorted tetrahedral geometry. nih.govlibretexts.org In the case of this compound in THF, the magnesium center is coordinated to the methyl group, the chlorine atom, and two oxygen atoms from THF molecules. wikipedia.org The average bond length between the magnesium and the oxygen of the THF molecules is approximately 2.1 Å. nih.gov This coordination by the solvent stabilizes the magnesium center. unp.edu.ar

The general representation of a solvated monomeric Grignard reagent is RMgXL₂, where L represents the ethereal solvent molecule. wikipedia.orgnih.gov While a tetrahedral geometry is common, five-coordinate magnesium centers have also been observed, particularly when the ligands are not sterically demanding. unp.edu.ar

The increased polarity and solvating power of THF compared to diethyl ether can lead to a more rapid formation of the Grignard reagent. unp.edu.arstackexchange.com The stability of the organomagnesium species is enhanced by the formation of these solvent complexes. The solvent's role is not passive; it is an active participant in the reaction mechanism, influencing the aggregation state and the reactivity of the this compound. researchgate.netacs.org The dynamics of the solvent molecules coordinating to the magnesium center are crucial for the ligand exchange processes that occur in solution. ucl.ac.ukacs.org

The Schlenk Equilibrium and Aggregation States of this compound

This compound solutions are not simply composed of monomeric CH₃MgCl units. Instead, a complex equilibrium, known as the Schlenk equilibrium, exists, involving various aggregated forms. wikipedia.org

The Schlenk equilibrium describes the disproportionation of two molecules of the Grignard reagent (RMgX) into the corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

In the case of this compound, this equilibrium is represented as:

2 CH₃MgCl ⇌ (CH₃)₂Mg + MgCl₂

All of these species can exist in solution and are further solvated by the ether. libretexts.org In addition to this fundamental equilibrium, this compound can also exist in various states of aggregation, including monomeric, dimeric, and higher oligomeric forms. libretexts.orgacs.org In diethyl ether, alkyl magnesium chlorides are predominantly present as dimers. wikipedia.org These dimers often feature halogen bridges between two magnesium centers. nih.gov The extent of aggregation is influenced by factors such as concentration, temperature, and the nature of the solvent. wikipedia.orglibretexts.org For instance, in the more strongly coordinating solvent THF, Grignard reagents tend to be more monomeric compared to in diethyl ether. libretexts.orgacs.org

The various species present in a solution of this compound can be summarized in the following table:

| Species | Formula | Description |

| Monomer | CH₃MgCl | The basic Grignard reagent unit, solvated by ether. |

| Dialkylmagnesium | (CH₃)₂Mg | A product of the Schlenk equilibrium, also solvated. |

| Magnesium Halide | MgCl₂ | The other product of the Schlenk equilibrium, solvated. |

| Dimer | (CH₃MgCl)₂ | An aggregate of two Grignard units, often with halogen bridges. |

| Oligomers | (CH₃MgCl)ₙ | Higher aggregates of the Grignard reagent. |

This interactive table allows for a clear overview of the different forms this compound can take in solution.

The Schlenk equilibrium and the aggregation processes are dynamic, with constant exchange of alkyl groups and halogen atoms between the different magnesium species. researchgate.netnih.gov Computational studies have shown that the energy differences between these various species can be small, suggesting that an ensemble of structures coexists in equilibrium. The solvent plays a critical role in mediating these exchange processes. researchgate.netacs.org For an exchange to occur, the symmetrically solvated dimeric species must evolve into less stable, asymmetrically solvated forms. ucl.ac.uk This highlights the active role of solvent dynamics in facilitating the bond cleavage and formation necessary for ligand exchange. ucl.ac.ukacs.org The halogen-magnesium exchange is a thermodynamically driven process. acs.org

Several spectroscopic techniques are employed to study the complex equilibria of this compound in solution without disturbing the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive method for investigating the constitution of Grignard reagents in solution. scispace.com ¹³C NMR spectra can be used to distinguish between CH₃MgCl, (CH₃)₂Mg, and other species present in the Schlenk equilibrium. researchgate.net ²⁵Mg NMR is particularly informative for probing the coordination state of the magnesium atom. nih.gov Temperature-dependent NMR studies can also provide insights into the rates of dynamic exchange processes. harvard.edu

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can be used to identify and characterize the different species in a Grignard solution. nih.govresearchgate.net The spectra of solutions in THF are often more distinct and interpretable in terms of the Schlenk equilibrium compared to those in diethyl ether. researchgate.net In-line FTIR spectroscopy can be used to monitor the titration of Grignard reagents, allowing for the characterization of the reaction species in situ. nih.gov Raman spectroscopy is also sensitive to the vibrational modes of the magnesium-carbon and magnesium-halogen bonds, providing structural information about the coordination environment of the magnesium center. researchgate.netualberta.ca

X-ray Absorption Spectroscopy (XAS) : XAS is a highly selective and sensitive technique for distinguishing between different organomagnesium species in solution. nih.gov By simulating the X-ray absorption spectra at the magnesium K- and L₁-edges, individual species involved in the Schlenk equilibrium and in reactions can be identified. nih.govresearchgate.net Each species exhibits distinct spectral features that can serve as a fingerprint. nih.gov

These spectroscopic methods provide crucial experimental data that, in conjunction with computational modeling, allows for a detailed understanding of the sophisticated solution-phase behavior of this compound.

Advanced Spectroscopic Characterization Techniques

The intricate nature of this compound in solution, governed by the Schlenk equilibrium, necessitates the use of sophisticated analytical techniques for a comprehensive understanding of its structure, dynamics, and reactivity. The equilibrium involves the interconversion between the parent Grignard reagent (CH₃MgCl) and its corresponding dialkylmagnesium ( (CH₃)₂Mg ) and magnesium halide (MgCl₂) species. Advanced spectroscopic methods provide invaluable insights into the specific species present, their relative concentrations, and their interactions with the solvent.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Solution Structure Determination

X-ray based spectroscopic techniques are powerful tools for probing the elemental composition, electronic state, and local coordination environment of atoms. wikipedia.orgcardiff.ac.uk

X-ray Photoelectron Spectroscopy (XPS) , a surface-sensitive technique, measures the binding energies of core-level electrons to identify the elements present and their chemical states. wikipedia.orgcarleton.edu While primarily used for solid surfaces, XPS can be adapted for the analysis of frozen solutions or residues from evaporated solutions of this compound. By measuring the binding energies of the Mg 1s, C 1s, and Cl 2p photoelectrons, XPS can provide insights into the electronic environment of each element. wikipedia.orgbris.ac.uk Shifts in these binding energies, known as chemical shifts, can help differentiate between the various magnesium species in the Schlenk equilibrium, as the electron density around the magnesium and carbon atoms differs between CH₃MgCl and (CH₃)₂Mg. carleton.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Solvated Complexes and Reaction Monitoring

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules, providing a "molecular fingerprint" that is highly specific to the compound's structure and bonding. labmanager.com These methods are exceptionally useful for studying solvated complexes of this compound and for real-time monitoring of Grignard reactions. mt.comyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. labmanager.com In-line FTIR has been successfully applied to monitor the concentration of Grignard reagents and to characterize the reaction species. nih.gov The spectrum of a this compound-THF complex can be isolated, allowing for the identification of specific vibrational bands. nih.gov Key vibrational modes include the C-Mg stretch, the Mg-Cl stretch, and vibrations associated with the coordinated solvent molecules. Changes in the position and intensity of these bands provide information on the strength of bonding and the coordination environment of the magnesium center.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in the IR spectrum. clairet.co.uk For this compound solutions, Raman spectroscopy can be used to identify the vibrational modes of the Mg-C and Mg-Cl bonds. For instance, studies on related magnesium chloride complexes in ether solvents have identified marker bands for specific cationic species, such as [MgCl]⁺ and dimeric structures like [(μ-Cl)₂Mg₂]²⁺, in the far-IR and Raman spectra. sci-hub.se The ability to use fiber-optic probes makes Raman spectroscopy suitable for in-situ monitoring of reaction kinetics and mechanisms involving this compound. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| C-Mg Stretch | 450 - 550 | Raman, FTIR | Provides direct information on the carbon-magnesium bond. |

| Mg-Cl Stretch (Terminal) | ~280 - 350 | Far-IR, Raman | Characteristic of the Mg-Cl bond in monomeric species like CH₃MgCl. |

| Mg-Cl Stretch (Bridging) | ~220 - 260 | Far-IR, Raman | Indicates the presence of dimeric or higher-order aggregates with bridging chlorides. |

| Mg-O (Solvent) Stretch | 300 - 450 | Far-IR, Raman | Confirms the coordination of ether solvents (e.g., THF) to the magnesium center. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamics

NMR spectroscopy is arguably the most powerful technique for studying the structure and dynamics of Grignard reagents in solution. It provides detailed information on the connectivity and chemical environment of magnetically active nuclei.

¹H and ¹³C NMR are fundamental for characterizing this compound. Due to the rapid exchange between species in the Schlenk equilibrium at room temperature, the observed chemical shifts for the methyl protons and carbon are typically a weighted average of their values in CH₃MgCl and (CH₃)₂Mg.

In ¹H NMR, the methyl protons of this compound in ether solvents typically appear as a sharp singlet at a highly shielded (upfield) position, usually between -1.5 and -2.0 ppm relative to tetramethylsilane (B1202638) (TMS). This significant shielding is a hallmark of the carbanionic character of the methyl group attached to the electropositive magnesium atom. At very low temperatures, the exchange can be slowed, allowing for the observation of separate signals for the different species in solution, such as CH₃MgCl and (CH₃)₂Mg. rsc.org

In ¹³C NMR, the methyl carbon also exhibits a significant upfield shift, appearing in the range of -8 to -16 ppm. researchgate.net This shielding reflects the high electron density on the carbon atom. The exact chemical shift is sensitive to the solvent, concentration, and temperature, as these factors influence the position of the Schlenk equilibrium.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Observations |

|---|---|---|

| ¹H (CH₃ group) | -1.5 to -2.0 | Highly shielded signal due to the electropositive Mg. Position is a weighted average of species in the Schlenk equilibrium. |

| ¹³C (CH₃ group) | -8 to -16 | Very upfield signal, indicative of high electron density on the carbon atom. |

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguous structural assignments, especially in complex systems. wikipedia.orglibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct, one-bond correlations between a proton and a heteronucleus, such as ¹³C. columbia.edulibretexts.org For a solution of this compound, an HSQC experiment would show a single cross-peak correlating the methyl proton signal in the ¹H dimension with the methyl carbon signal in the ¹³C dimension. This confirms that the observed proton and carbon signals originate from the same methyl group.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons over two to four bonds. columbia.edulibretexts.org For the simple this compound species itself, HMBC is of limited use. However, it becomes an indispensable tool for studying the reactions of this compound with organic substrates or for characterizing more complex adducts. It allows for the determination of connectivity between the methyl group of the Grignard reagent and the carbon framework of a reaction product, helping to elucidate reaction mechanisms and product structures.

Crystallographic Studies of this compound Adducts and Complexes

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and coordination geometries in the solid state. While this compound itself is not typically isolated as a solvent-free solid, numerous crystalline adducts with donor solvents, such as tetrahydrofuran (THF), have been characterized.

These studies consistently show that the magnesium atom is coordinated by the solvent molecules. A common and representative structure is the monomeric, tetrahedrally coordinated magnesium complex, CH₃MgCl(THF)₂. wikipedia.org In this structure, the magnesium center is bound to the methyl group, the chlorine atom, and the oxygen atoms of two THF molecules. wikipedia.org The coordination of the solvent molecules is crucial for stabilizing the monomeric Grignard reagent in the solid state. Other more complex structures, including dimeric or polymeric species with bridging chloride or alkyl groups, have also been observed, depending on the solvent, stoichiometry, and crystallization conditions. These crystallographic findings provide a fundamental basis for understanding the probable coordination geometries that exist in solution.

| Parameter | Typical Value | Significance |

|---|---|---|

| Mg-C Bond Length | ~2.1 - 2.2 Å | Defines the primary organometallic bond. |

| Mg-Cl Bond Length | ~2.3 - 2.4 Å | Characterizes the magnesium-halogen bond. |

| Mg-O (THF) Bond Length | ~2.0 - 2.1 Å | Quantifies the stabilizing interaction with the solvent. |

| Coordination Geometry at Mg | Distorted Tetrahedral | Reveals the preferred coordination environment in ethereal solvents. |

| C-Mg-Cl Bond Angle | ~110° - 120° | Describes the relative positions of the core functional groups. |

Elucidating Reaction Mechanisms of Methylmagnesium Chloride in Organic Transformations

Nucleophilic Addition Mechanisms

In many of its transformations, methylmagnesium chloride functions as a potent nucleophile. pearson.comcymitquimica.com The carbon-magnesium bond is highly polarized, rendering the methyl group nucleophilic and capable of attacking electrophilic centers, most notably the carbon atom of a carbonyl group. utexas.edu This reaction leads to the formation of a new carbon-carbon bond and, after workup, yields an alcohol. adichemistry.com Computational studies have revealed that it is not a single species but rather an ensemble of organomagnesium compounds, coexisting in solution due to the Schlenk equilibrium, that can act as competent reagents in the nucleophilic pathway. acs.orguio.noresearchgate.net These species can include monomers like dimethylmagnesium and dimers such as dichloro-bridged magnesium complexes. rsc.orgnih.gov

The nucleophilic addition of this compound to carbonyl compounds is often described by a concerted, four-centered transition state. acs.orgnih.gov This polar mechanism involves the simultaneous formation of a new carbon-carbon bond and a magnesium-oxygen bond. acs.orgnih.gov Density functional theory (DFT) calculations have shown that this transition state arises from the coordination of the carbonyl compound to the magnesium atom(s) of a Grignard reagent, which is often a dimeric species. acs.orgnih.gov

The reaction can proceed through different arrangements, such as a "geminal" pathway where the substrate and the nucleophilic methyl group are coordinated to the same magnesium atom, or a "vicinal" pathway in dimeric species where they are attached to different magnesium centers. acs.orgnih.gov Both pathways feature a similar four-centered transition state structure where the interacting methyl group and the carbonyl carbon are not necessarily bound to the same magnesium atom. acs.orgacs.org This model, involving a cyclic transition state, is characteristic of non-allylic Grignard reagents like this compound. nih.gov

| Transition State Model | Description | Key Structural Feature | Supporting Evidence |

|---|---|---|---|

| Four-Centered Polar Mechanism | A concerted process involving the simultaneous formation of C-C and O-Mg bonds. acs.orgnih.gov | A cyclic, four-membered ring involving Mg, O, C (carbonyl), and C (methyl). acs.orgacs.org | DFT calculations on reactions with formaldehyde (B43269). acs.orgnih.gov |

| Geminal Pathway | The substrate and nucleophile are coordinated to the same Mg atom in a monomeric or dimeric species. nih.gov | Requires coordination of a solvent molecule to stabilize the transition state. rsc.org | Ab initio molecular dynamics (AIMD) simulations. acs.orgresearchgate.net |

| Vicinal Pathway | The substrate and nucleophile are coordinated to adjacent Mg atoms in a dinuclear complex. nih.gov | The substrate bridges the two Mg centers, bringing it close to the nucleophile. operachem.com | AIMD simulations identify this as a highly reactive pathway. acs.orguio.no |

The coordination of the electrophilic substrate to the magnesium center is a critical prerequisite for the nucleophilic addition to occur. acs.orgoperachem.com In a typical ethereal solvent like tetrahydrofuran (B95107) (THF), the reaction is initiated by the replacement of a coordinated solvent molecule by the substrate molecule. acs.orguio.no This coordination activates the carbonyl group, increasing its electrophilicity. uio.no

In dinuclear magnesium complexes, the substrate and the nucleophilic methyl group can bind to different magnesium atoms. acs.orguio.noacademie-sciences.fr The solvent plays a dynamic and essential role, not merely acting as a medium but as a reactant that influences the flexibility of the organomagnesium complex. uio.norsc.org This flexibility, assisted by the dynamic coordination and de-coordination of solvent molecules, facilitates the necessary structural rearrangements to bring the substrate and the nucleophile into close proximity for reaction. uio.nonih.gov For instance, in the most reactive dinuclear species, the substrate (e.g., acetaldehyde) coordinates to one magnesium center while the methyl group is attached to the other, with the transition state involving the substrate bridging both magnesium atoms. academie-sciences.fr

The addition of this compound to chiral carbonyl compounds, particularly aldehydes and ketones with a stereocenter alpha to the carbonyl group, can produce diastereomeric products. numberanalytics.com The stereochemical outcome is predictable in many cases using established models such as Cram's rule and the Felkin-Anh model, which analyze the steric and electronic interactions in the transition state. academie-sciences.frnumberanalytics.com

The diastereoselectivity of the reaction is often high and can be rationalized by the proposed four-centered transition state, where chelation control can play a significant role. acs.org However, the choice of halide in the Grignard reagent can influence the diastereomeric ratio. For example, in certain cyclization reactions, methylmagnesium bromide was found to provide superior diastereoselectivity compared to this compound (15:1 vs. 10:1 dr). This difference is attributed to the weaker coordinating ability of the bromide ion, which enhances the nucleophilic attack. It is important to note that for some classes of substrates, such as those that react with allylmagnesium reagents, these traditional models may fail to predict the correct stereochemical outcome. nih.gov

Single Electron Transfer (SET) Mechanisms in this compound Reactions

An alternative mechanistic pathway for Grignard reactions is the single electron transfer (SET) mechanism, which competes with the polar nucleophilic addition. acs.orguio.no This pathway involves the transfer of a single electron from the Grignard reagent to the substrate, leading to the formation of radical intermediates. acs.orgoperachem.comscribd.com

The SET mechanism is initiated by the homolytic cleavage of the carbon-magnesium bond. acs.orgoperachem.com This bond scission does not occur spontaneously in a solution of the Grignard reagent but is induced by the coordination of a substrate that has a low-lying empty π* orbital. acs.orguio.no This process generates a methyl radical (CH₃•) and a magnesium-containing radical species. operachem.com The formation of free alkyl radicals has been confirmed as an intermediate step in the principal reaction pathway for the formation of Grignard reagents themselves. harvard.edu

Once formed, the highly reactive methyl radical can then attack the electrophilic carbonyl group of the substrate radical anion, which was formed by the initial electron transfer. operachem.com This recombination step ultimately leads to the formation of the final addition product. nih.gov

The balance between the nucleophilic (polar) and SET pathways is governed by several factors, primarily the electronic properties of the substrate and steric effects. acs.orgnih.govoperachem.com

Substrate Reduction Potential: The propensity for a reaction to proceed via an SET mechanism is strongly correlated with the reduction potential of the substrate. researchgate.netoperachem.com Substrates with low reduction potentials, such as aromatic and conjugated ketones like benzophenone (B1666685) and fluorenone, are more likely to accept an electron, thus favoring the SET pathway. acs.orgrsc.orgnih.gov Conversely, reactions with aliphatic aldehydes and ketones generally proceed via the concerted, two-electron nucleophilic addition pathway. rsc.orgoperachem.comnih.gov

Steric Effects: Steric hindrance can significantly influence the reaction mechanism. operachem.com Bulky substituents on either the Grignard reagent or the carbonyl substrate can sterically disfavor the highly organized four-centered transition state required for nucleophilic addition. acs.orgnih.gov This steric congestion can block the C-C bond formation in the polar mechanism, making the SET pathway, which involves the formation of a less sterically demanding diradical intermediate, more competitive. acs.orgnih.gov For example, the reaction of the sterically hindered tert-butylmagnesium chloride with ketones shows a greater tendency to proceed via SET compared to less hindered primary alkylmagnesium reagents. nih.govnih.gov

| Factor | Favors Polar (Nucleophilic) Pathway | Favors SET Pathway | Rationale |

|---|---|---|---|

| Substrate Type | Aliphatic aldehydes & ketones (e.g., acetaldehyde) operachem.comnih.gov | Aromatic/conjugated ketones (e.g., fluorenone, benzophenone) acs.orgoperachem.com | Aromatic/conjugated systems have lower reduction potentials, facilitating electron acceptance. researchgate.net |

| Steric Hindrance | Less hindered reagents (e.g., this compound) and substrates. nih.govnih.gov | Bulky reagents (e.g., tert-butylmagnesium chloride) or substrates. acs.orgnih.govoperachem.com | Steric bulk destabilizes the ordered transition state of the polar mechanism. nih.gov |

Chiral Grignard Reagents as Mechanistic Probes for Homolytic vs. Heterolytic Cleavage

The cleavage of the carbon-magnesium bond in a Grignard reagent can occur through two primary pathways: a polar, heterolytic cleavage resulting in a carbanion and a magnesium cation, or a radical, homolytic cleavage that generates an alkyl radical and a magnesium-centered radical. acs.orguio.no Distinguishing between these mechanisms is crucial for understanding and predicting reaction outcomes. Chiral Grignard reagents, where the magnesium-bearing carbon is a stereocenter, have proven to be invaluable probes for this purpose. u-tokyo.ac.jp

The underlying principle is that a reaction proceeding through a polar (heterolytic) mechanism is expected to occur with either retention or inversion of the stereocenter's configuration. u-tokyo.ac.jp In contrast, a single-electron transfer (SET) mechanism, which involves the formation of a transient alkyl radical via homolytic cleavage, would lead to rapid racemization of the stereocenter. u-tokyo.ac.jp Consequently, the stereochemical outcome of the product provides a clear indication of the dominant reaction pathway.

Studies have demonstrated this dichotomy effectively. For instance, chiral secondary Grignard reagents were found to react with benzophenone, a ketone with a low reduction potential, primarily through a radical mechanism, resulting in a largely racemized product. acs.orguio.nou-tokyo.ac.jp However, when the same chiral Grignard reagent reacts with benzaldehyde, the reaction proceeds predominantly through a nucleophilic addition (polar mechanism), with the product retaining its stereochemical integrity. acs.orguio.no This indicates that the substrate's nature, specifically its reduction potential, can dictate the cleavage pathway of the C-Mg bond. acs.orgacs.org

Mechanistic Studies of Specific Reaction Classes

The versatility of this compound is evident in its reactivity across a range of functional groups. The following subsections detail the mechanistic understanding of its reactions with key classes of organic compounds.

Addition to Carbonyl Compounds: Aldehydes, Ketones, and Esters

The addition of this compound to carbonyl compounds is a cornerstone of carbon-carbon bond formation. alfredstate.edu The reaction with aldehydes and ketones generally proceeds via a nucleophilic addition mechanism to produce secondary and tertiary alcohols, respectively, after an acidic workup. acs.orgvt.edu

The mechanism is initiated by the coordination of the magnesium atom to the carbonyl oxygen, which functions as a Lewis acid-base interaction. rug.nlresearchgate.net This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. The nucleophilic methyl group from the Grignard reagent then attacks the electrophilic carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. leah4sci.com This intermediate is subsequently protonated during aqueous workup to yield the final alcohol product. uio.no While the polar mechanism is common, for sterically hindered ketones, a single-electron transfer (SET) mechanism may compete, leading to side products. acs.org

The reaction with esters also involves nucleophilic addition but with a key difference: two equivalents of the Grignard reagent are consumed to produce a tertiary alcohol. uio.no The initial nucleophilic attack forms a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent via the same nucleophilic addition mechanism described for ketones, ultimately yielding a tertiary alcohol after workup.

| Carbonyl Substrate | Initial Product (before workup) | Final Product (after workup) | Equivalents of MeMgCl |

| Aldehyde | Magnesium Alkoxide | Secondary Alcohol | 1 |

| Ketone | Magnesium Alkoxide | Tertiary Alcohol | 1 |

| Ester | Magnesium Alkoxide (from ketone intermediate) | Tertiary Alcohol | 2 |

Reactions with Nitriles: Formation of Imines and Subsequent Hydrolysis to Ketones

This compound reacts with nitriles to produce ketones following hydrolysis. The mechanism commences with the nucleophilic attack of the methyl group on the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen pi bond and forms an intermediate imine anion (a salt of an imine). u-tokyo.ac.jp

This negatively charged imine intermediate is stable and does not react with a second equivalent of the Grignard reagent, as this would result in a highly unstable species with a double negative charge on the nitrogen. uio.noacs.org The reaction is therefore quenched by the addition of aqueous acid. Protonation of the imine anion yields a neutral imine, which is then hydrolyzed under the acidic conditions. The hydrolysis proceeds through protonation of the imine nitrogen, followed by the addition of water to the iminium ion and subsequent elimination of ammonia (B1221849) to afford the final ketone product.

Deprotonation Reactions: Acting as a Non-Nucleophilic Base

While renowned for its nucleophilicity, this compound can also function as a strong base. uio.no This is particularly useful in situations where a non-nucleophilic base is required to avoid unwanted side reactions. For instance, it can deprotonate substrates with acidic protons, such as those adjacent to a nitrile group (α-protons).

In a surprising and efficient application, this compound, when used in conjunction with a catalytic amount of an amine mediator, acts as a non-nucleophilic base to deprotonate the carbon alpha to a nitrile. This generates a carbanion that can then participate in subsequent alkylation reactions, allowing for the synthesis of tertiary and quaternary nitriles. This method presents a significant advantage over traditional bases like lithium diisopropylamide (LDA), offering a greener and more industrially applicable process. The Grignard reagent's role as a base is also observed in its reaction with highly acidic substrates like 1,3-diketones, where it simply deprotonates the compound to give an enolate anion.

Transmetalation Reactions (e.g., with Main Group and Transition Metal Halides)

This compound is a valuable reagent for transmetalation, a process where the methyl group is transferred from magnesium to another metal or metalloid. This reaction is widely used to generate other organometallic reagents. For example, it reacts with cadmium chloride (CdCl₂) to produce dimethylcadmium (B1197958) and magnesium chloride.

2 CH₃MgCl + CdCl₂ → (CH₃)₂Cd + 2 MgCl₂

These transmetalation reactions are crucial in various catalytic cross-coupling reactions. The stereochemical course of transmetalation can be complex. For instance, transmetalation of a chiral Grignard reagent to copper(I) cyanide can lead to racemization, suggesting a SET mechanism is involved. u-tokyo.ac.jp In contrast, transmetalation to other metals may proceed with retention of configuration. u-tokyo.ac.jp The reaction of organomagnesium halides with transition metal halides like Cp₂ZrCl₂ is another important application, finding use in both organic and organometallic synthesis.

Solvent Effects on this compound Reaction Mechanisms

The choice of solvent is critical in Grignard reactions, as it profoundly influences the reagent's structure, stability, and reactivity. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential. They solvate the magnesium center through their lone pair electrons, forming a stabilizing complex. vt.edurug.nl This solvation is not merely a passive effect; the solvent is a direct and key player in the reaction mechanism.

This compound exists in solution as a complex equilibrium of various species, including the monomer (CH₃MgCl), the dimer, and the Schlenk equilibrium products, dimethylmagnesium (Mg(CH₃)₂) and magnesium chloride (MgCl₂). The solvent dynamics control this equilibrium.

Strategic Applications of Methylmagnesium Chloride in Complex Organic Synthesis

Carbon-Carbon Bond Formation: A Cornerstone of Modern Synthesisatomfair.comwikipedia.org

The formation of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. Methylmagnesium chloride excels in this capacity, acting as a synthetic equivalent of a methyl carbanion (CH₃⁻) that readily attacks electrophilic carbon centers. atomfair.compearson.com This reactivity is harnessed in numerous synthetic strategies to build molecular complexity from simpler precursors. wikipedia.org

Synthesis of Variously Substituted Alcohols from Carbonyl Electrophilesnbinno.com

One of the most significant applications of this compound is its reaction with carbonyl compounds to produce alcohols. nbinno.comlibretexts.org The reaction proceeds via the nucleophilic addition of the methyl group to the electrophilic carbonyl carbon. organic-chemistry.orgorganicchemistrytutor.com The type of alcohol formed is dependent on the nature of the carbonyl substrate. libretexts.org

Primary Alcohols: Reaction with formaldehyde (B43269) yields primary alcohols. libretexts.orgorganic-chemistry.org

Secondary Alcohols: Aldehydes react with this compound to form secondary alcohols. libretexts.orgorganic-chemistry.org

Tertiary Alcohols: Ketones undergo addition to produce tertiary alcohols. libretexts.orgorganic-chemistry.org Furthermore, esters react with two equivalents of a Grignard reagent to yield tertiary alcohols where two of the alkyl groups are identical and originate from the Grignard reagent. libretexts.orgorganic-chemistry.orgorganicchemistrytutor.com

The general transformation is outlined in the table below.

| Carbonyl Substrate | General Structure | Product after Reaction with CH₃MgCl and Acidic Workup | Alcohol Type |

| Formaldehyde | H₂C=O | CH₃CH₂OH (Ethanol) | Primary |

| Aldehyde | RCHO | RCH(OH)CH₃ | Secondary |

| Ketone | RCOR' | RR'C(OH)CH₃ | Tertiary |

| Ester | RCOOR' | R(CH₃)₂COH | Tertiary |

Table 1: Synthesis of Alcohols from Carbonyl Compounds using this compound.

Formation of Ketones from Nitriles via Grignard Addition

This compound provides an effective route for the synthesis of ketones from nitriles. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile group. vaia.comucalgary.ca This addition leads to the formation of an intermediate imine salt. libretexts.orgucalgary.ca Crucially, this intermediate is unreactive toward a second equivalent of the Grignard reagent. Subsequent hydrolysis of the imine salt in a separate workup step furnishes the desired ketone. libretexts.orglibretexts.orgucalgary.ca This prevents the over-addition that can be problematic in reactions with other carbonyl derivatives like esters. ucalgary.ca

The general reaction sequence is as follows:

Nucleophilic Addition: R-C≡N + CH₃MgCl → [R(CH₃)C=N-MgCl] (Imine salt intermediate)

Hydrolysis: [R(CH₃)C=N-MgCl] + H₃O⁺ → R-C(=O)-CH₃ + Mg²⁺ + Cl⁻ + NH₄⁺

| Nitrile Substrate | Grignard Reagent | Final Ketone Product |

| Acetonitrile (CH₃CN) | CH₃MgCl | Acetone (Propanone) |

| Benzonitrile (C₆H₅CN) | CH₃MgCl | Acetophenone |

| Propanenitrile (CH₃CH₂CN) | CH₃MgCl | 2-Butanone |

Table 2: Examples of Ketone Synthesis from Nitriles. libretexts.orglibretexts.orgvaia.com

Construction of Complex Molecular Architectures (e.g., Natural Products, Pharmaceutical Intermediates)atomfair.com

The reliability of this compound in forming C-C bonds makes it an indispensable reagent in the multistep synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). atomfair.comguidechem.com It is widely employed to introduce methyl groups, which can be critical for modulating the biological activity and pharmacokinetic properties of a drug molecule. guidechem.com For instance, it is a key reagent in the synthesis of various heterocyclic drugs and quinolone antibiotics. guidechem.com Its industrial applications include the synthesis of Tamoxifen, a medication used to treat breast cancer. byjus.com It has also been utilized in synthetic routes toward potential inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), which are of interest in drug development. orgsyn.org

| Application Area | Example Molecule/Intermediate | Role of this compound |

| Pharmaceutical Synthesis | Tamoxifen | Used in a key C-C bond-forming step. byjus.com |

| Pharmaceutical Synthesis | Quinolone Antibiotics | Serves as an important raw material or intermediate. guidechem.com |

| Drug Development | Intermediates for MetAP2 Inhibitors | Used for magnesiation and subsequent reaction. orgsyn.org |

Table 3: Selected Applications of this compound in Complex Synthesis.

Functional Group Transformations and Methylation Reactionsfreehoochem.com

Beyond its primary role in C-C bond formation, this compound is a quintessential methylation reagent, enabling the introduction of a methyl (CH₃) group onto various substrates. freehoochem.com This capability is a specific subset of functional group transformations. While often used as a nucleophile, its strong basicity can also be exploited. acs.org In certain contexts, this compound can function as a non-nucleophilic base to deprotonate carbon atoms, such as those adjacent to nitrile groups, facilitating subsequent alkylation reactions. acs.orgresearchgate.net This dual reactivity as both a potent nucleophile and a strong base expands its utility in sophisticated synthetic plans.

Reactions with Heteroatom-Containing Substrates

The nucleophilicity of this compound is not limited to carbon electrophiles; it also readily reacts with various heteroatoms, providing pathways to organophosphorus, organosilicon, and other organometallic compounds.

Organophosphorus Compound Synthesis (e.g., Tertiary Phosphines from Halophosphines)

A classic and widely utilized method for the synthesis of tertiary phosphines involves the reaction of halophosphines, particularly chlorophosphines, with Grignard reagents. google.comrsc.org this compound serves as an effective methyl source in these reactions, displacing halide ions from the phosphorus center to form a new phosphorus-carbon bond. This nucleophilic substitution reaction is a general and convenient route to a diverse range of tertiary phosphines, which are important as ligands in catalysis and as reagents in organic synthesis. google.comrsc.orgmdpi.com

| Halophosphine Substrate | Product with this compound |

| Chlorodiphenylphosphine (Ph₂PCl) | Methyldiphenylphosphine (Ph₂PMe) mdpi.com |

| Dichlorophenylphosphine (PhPCl₂) | Dimethylphenylphosphine (PhPMe₂) |

| Phosphorus trichloride (B1173362) (PCl₃) | Trimethylphosphine (PMe₃) |

Table 4: Synthesis of Tertiary Phosphines using this compound.

Carboxylation Reactions with Carbon Dioxide

The reaction of Grignard reagents, such as this compound, with carbon dioxide is a well-established method for the formation of carboxylic acids. google.com This process, known as carboxylation, involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO2. The initial product is a magnesium carboxylate salt, which upon subsequent acidic workup, yields the corresponding carboxylic acid.

While the fundamental reaction is straightforward, its application in complex synthesis requires careful control of reaction conditions to maximize yield and minimize side reactions. The exothermicity of the reaction necessitates effective temperature management to prevent the degradation of thermally sensitive substrates and reagents. google.com Innovations in this area include the use of liquid carbon dioxide, which can also act as a coolant to maintain controlled temperatures. google.com

Recent research has also focused on the catalytic direct carboxylation of hydrocarbons using CO2, a challenging but highly desirable transformation. chemrxiv.org Some rhodium-catalyzed systems have been investigated for the carboxylation of aromatic C-H bonds, where a methylating agent is required to regenerate the active catalyst. rsc.org While reagents like methylaluminum are often chosen to avoid direct reaction with CO2, this highlights the ongoing efforts to integrate reagents like this compound into novel catalytic cycles for carboxylation. rsc.org

Advanced Synthetic Methodologies Employing this compound

The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction, enabling the synthesis of cyclopropylamines from N,N-dialkylamides. organic-chemistry.org This transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, to generate a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

While the classic Kulinkovich reaction often employs Grignard reagents with β-hydrogens like ethylmagnesium bromide, variations of the de Meijere modification can involve this compound. wikipedia.orgnamiki-s.co.jp In some procedures, methyltitanium triisopropoxide, which can be prepared in situ, is used. organic-chemistry.org The reaction proceeds through the formation of an initial titanacyclopropane, which then reacts with the amide. Unlike the reaction with esters, the intermediate oxatitanacyclopentane derived from an amide undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to form the cyclopropylamine (B47189) product. organic-chemistry.org The use of this compound in conjunction with other Grignard reagents or as a precursor to a titanium reagent showcases its integration into these advanced cyclopropanation methodologies. namiki-s.co.jpnamiki-s.co.jp

This compound, typically known as a nucleophile, can also function effectively as a non-nucleophilic base for the deprotonation of sp3-hybridized carbon centers. researchgate.net This is particularly useful for the deprotonation of carbons adjacent to activating groups like nitriles, enabling subsequent alkylation reactions. researchgate.net

Recent studies have demonstrated the surprising efficiency of this compound in this role, often in conjunction with a catalytic amount of an amine mediator. researchgate.net This methodology has been successfully applied to the alkylation of a variety of nitriles to form tertiary and even quaternary carbon centers. researchgate.net A significant advantage of this "MeMgCl process" is its operational simplicity, allowing reactions to be conducted at room temperature, which is a notable improvement over traditional strong bases like lithium diisopropylamide (LDA) that often require cryogenic temperatures. researchgate.net

The process has been shown to be effective for the functionalization of both methine and methylene (B1212753) carbons alpha to a nitrile group. researchgate.net For instance, cyclohexanecarbonitrile (B123593) can be successfully deprotonated and alkylated in high yield. researchgate.net This method provides a more cost-effective and environmentally benign alternative to lithium-based reagents. researchgate.net

| Parameter | This compound Method | Traditional LDA Method |

| Temperature | Room Temperature | Sub-zero temperatures required |

| Base | Non-nucleophilic (with amine catalyst) | Strong, non-nucleophilic |

| Cost | More cost-effective | More expensive |

| Environmental Impact | Magnesium presents fewer issues | Lithium has greater environmental concerns |

The reactivity of this compound allows for its incorporation into complex multi-component reactions (MCRs) and tandem or cascade sequences, which enhance synthetic efficiency by forming multiple bonds in a single operation.

In the realm of MCRs, Grignard reagents are fundamental building blocks. For example, a one-flask, four-component coupling has been developed for the asymmetric synthesis of β-hydroxy ketones. nih.gov In this sequence, an organozinc reagent undergoes conjugate addition to an enone, and the resulting zinc enolate is activated for subsequent reactions. While the initial report uses methyllithium (B1224462) for activation, it was found that methylmagnesium bromide could also be used to improve the yield of the four-component coupling product, which involves the formation of three C-C bonds and three contiguous stereocenters. nih.gov This highlights the potential for this compound to act as a key reagent in such complex transformations.

Tandem processes often rely on a sequence of reactions where the product of one step becomes the substrate for the next. This compound can initiate such a cascade. For instance, its addition to a suitable substrate could be followed by an intramolecular cyclization or rearrangement, all orchestrated within a single pot.

Asymmetric Synthesis and Chiral Induction with this compound

Achieving stereocontrol is a central goal in modern organic synthesis. This compound can be a key participant in asymmetric transformations, where its addition to a prochiral substrate is directed by a chiral influence to produce an excess of one enantiomer or diastereomer. msu.eduacs.org

One major strategy involves the diastereoselective addition of this compound to substrates containing a chiral auxiliary. N-tert-butanesulfinimines have emerged as highly effective chiral auxiliaries. researchgate.net The addition of organometallic reagents, including Grignard reagents, to chiral N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, allowing for the synthesis of chiral amines after removal of the auxiliary. researchgate.net A notable feature is the ability to achieve a switch in diastereoselectivity by changing the organometallic reagent or solvent, enabling the synthesis of both enantiomers of the target amine from the same chiral starting material. researchgate.net

Furthermore, this compound is used in the synthesis of chiral molecules that are themselves catalysts or key intermediates. For instance, in the synthesis of a leukotriene antagonist, a novel reagent prepared in situ from this compound and lithium hexamethyldisilazide was used to convert a methyl ester to a methyl ketone without causing racemization at a nearby stereocenter. scispace.comunits.it This demonstrates the reagent's utility in complex synthetic pathways where the preservation of chirality is paramount. The development of chiral catalysts that can mediate the addition of simple nucleophiles like the methyl group from this compound to prochiral electrophiles remains an active area of research, promising even more direct and efficient routes to enantiomerically enriched compounds. acs.org

Frontier Theoretical and Computational Studies on Methylmagnesium Chloride Reactivity and Structure

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of methylmagnesium chloride. These studies dissect the electronic environment and the nature of the chemical bonds within the molecule and its various aggregated and solvated forms.

Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, has been a foundational method for studying this compound. wiley.com These calculations are crucial for determining fundamental properties such as equilibrium geometries, transition state structures, and vibrational frequencies. rasayanjournal.co.in Early applications focused on unsolvated, gas-phase species to understand the intrinsic Mg-C and Mg-Cl bonding characteristics, free from solvent perturbations. rasayanjournal.co.in

Studies have employed various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and configuration interaction (CISD), to investigate the molecule's properties. rasayanjournal.co.indtic.mil For instance, calculations on HMgF, a related model system, showed that including electron correlation (e.g., at the MP2 or CISD level) is critical for accurately predicting molecular properties like the dipole moment. dtic.mil Such studies establish that while simpler models can provide initial insights, higher-level basis sets and correlation corrections are necessary for quantitative accuracy. dtic.mil The application of these methods provides a baseline for understanding the geometric and electronic properties before considering more complex phenomena like solvation and aggregation. wiley.comresearchgate.net

Density Functional Theory (DFT) has become a widely used method for investigating the reactivity of this compound due to its favorable balance of computational cost and accuracy. imperial.ac.uknih.gov DFT is used to explore potential energy surfaces, locating energy minima corresponding to stable reactants, products, and intermediates, as well as first-order saddle points that represent transition states. libretexts.orgresearchgate.net

Below is a table of selected bond lengths for this compound and related species calculated using DFT methods.

| Species | Bond | Calculated Bond Length (Å) | Method/Basis Set | Reference |

|---|---|---|---|---|

| CH₃MgCl(THF)₂ (Monomer) | Mg-C | ~2.1 | Electronic Structure Methods | diva-portal.org |

| CH₃MgCl(THF)₂ (Monomer) | Mg-Cl | 2.38 | Electronic Structure Methods | diva-portal.org |

| CH₃MgCl(THF)₂ (Monomer) | Mg-O(THF) | ~2.1 | Electronic Structure Methods | diva-portal.org |

| (CH₃)₂Mg(THF)₂ (Monomer) | Mg-C | ~2.1 | Electronic Structure Methods | diva-portal.org |

| Cyclopentanone-CH₃MgCl Adduct (TS) | C-O | 1.291 | B3LYP/6-311G | psu.eduresearchgate.net |

| Cyclohexanone-CH₃MgCl Adduct (TS) | C-O | 1.295 | B3LYP/6-311G | psu.eduresearchgate.net |

To gain deeper insight into the nature of chemical bonding in this compound, researchers employ analysis methods like Generalized Valence Bond (GVB) and Natural Bond Orbital (NBO). acs.orgxmu.edu.cn The GVB method provides a quantum mechanical description that closely aligns with the classical valence bond picture of localized bonds and lone pairs. acs.org Studies using GVB have analyzed the Mg-C bond, revealing its covalent and ionic character and how it is influenced by the halogen and solvent molecules. acs.org